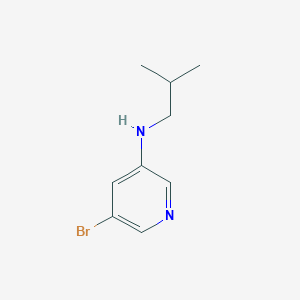

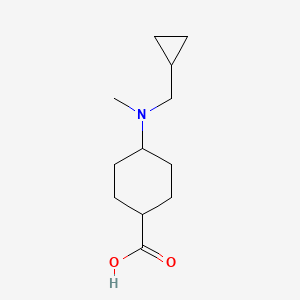

(5-Bromo-pyridin-3-yl)-isobutyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-ブロモピリジン-3-イル)-イソブチルアミン: は、イソブチルアミン基にブロモ化ピリジン環が結合した有機化合物です。

準備方法

合成経路と反応条件

(5-ブロモピリジン-3-イル)-イソブチルアミンの合成は、一般的に以下の手順で実行されます。

ピリジンのブロモ化: 原料のピリジンは、ブロモ化されて5位に臭素原子が導入されます。これは、臭素またはN-ブロモスクシンイミド(NBS)を、鉄(III)ブロミドなどの触媒の存在下で用いることで達成できます。

イソブチルアミン誘導体の形成: 次に、ブロモ化ピリジンをイソブチルアミンと塩基性条件下で反応させて、目的の生成物を生成します。この段階では、水酸化ナトリウムまたは炭酸カリウムなどの塩基を用いて、求核置換反応を促進することがよくあります。

工業生産方法

工業的な環境では、(5-ブロモピリジン-3-イル)-イソブチルアミンの生産は、効率的な混合と熱伝達を確保するために、連続式反応器を用いる場合があります。自動化システムの使用は、正確な反応条件の維持に役立ち、最終生成物の収率と純度を高めることができます。

化学反応の分析

反応の種類

(5-ブロモピリジン-3-イル)-イソブチルアミンは、以下を含む様々な化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化し、カルボン酸やケトンなどの官能基を導入することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いることで行うことができ、臭素原子を除去して対応するピリジン誘導体になります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)

還元: 水素ガス (H₂) と炭素担持パラジウム (Pd/C)

置換: 水酸化ナトリウム (NaOH)、炭酸カリウム (K₂CO₃)

生成される主要な生成物

酸化: カルボン酸、ケトン

還元: ピリジン誘導体

置換: アルキル化またはアリール化されたピリジン誘導体

科学研究での応用

化学

有機合成において、(5-ブロモピリジン-3-イル)-イソブチルアミンは、より複雑な分子の構築のための汎用性の高いビルディングブロックとして役立ちます。その臭素原子は、置換反応によってさらなる官能基化を可能にし、医薬品や農薬の合成において貴重な化合物となっています。

生物学

この化合物は、生物学的に活性な分子の開発に潜在的な用途があります。その構造的特徴は、酵素や受容体などの特定の生物学的標的の阻害剤またはモジュレーターを設計するために利用することができます。

医学

医薬品化学では、(5-ブロモピリジン-3-イル)-イソブチルアミンは、新しい薬剤の開発のための足場として使用することができます。様々な化学変換を起こす能力により、薬物動態学的および薬力学的な性質を最適化することができます。

産業

材料科学業界では、この化合物は、導電性や蛍光性などの特定の特性を持つ新規材料の合成に使用することができます。そのブロモ化ピリジン環は、ポリマーやその他の高分子に組み込まれて、所望の特性を付与することができます。

科学的研究の応用

Chemistry

In organic synthesis, (5-Bromo-pyridin-3-yl)-isobutyl-amine serves as a versatile building block for the construction of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound can be used as a scaffold for the development of new drugs. Its ability to undergo various chemical transformations allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science industry, the compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence. Its brominated pyridine ring can be incorporated into polymers or other macromolecules to impart desired characteristics.

作用機序

(5-ブロモピリジン-3-イル)-イソブチルアミンの作用機序は、その特定の用途によって異なります。酵素阻害の文脈では、この化合物は酵素の活性部位に結合し、基質のアクセスを遮断することで酵素活性を阻害する可能性があります。臭素原子とイソブチルアミン基は、酵素の活性部位のアミノ酸残基と相互作用して、阻害剤-酵素複合体を安定化させることができます。

類似化合物の比較

類似化合物

- (5-ブロモピリジン-3-イル)-カルバミン酸エチルエステル

- (5-ブロモピリジン-3-イル)-メタノール

- (5-ブロモピリジン-3-イル)-プロプ-2-イン-1-オール

独自性

類似化合物と比較して、(5-ブロモピリジン-3-イル)-イソブチルアミンは、イソブチルアミン基の存在によって特徴付けられます。この官能基は、化合物の溶解性、反応性、および生物学的標的との相互作用能力を高めることができます。さらに、イソブチルアミン基は立体障害をもたらし、化合物の結合親和性と生物系における選択性を影響を与える可能性があります。

類似化合物との比較

Similar Compounds

- (5-Bromo-pyridin-3-yl)-carbamic acid ethyl ester

- (5-Bromo-pyridin-3-yl)-methanol

- (5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol

Uniqueness

Compared to similar compounds, (5-Bromo-pyridin-3-yl)-isobutyl-amine is unique due to the presence of the isobutylamine group. This functional group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets. Additionally, the isobutylamine group can provide steric hindrance, influencing the compound’s binding affinity and selectivity in biological systems.

特性

分子式 |

C9H13BrN2 |

|---|---|

分子量 |

229.12 g/mol |

IUPAC名 |

5-bromo-N-(2-methylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)4-12-9-3-8(10)5-11-6-9/h3,5-7,12H,4H2,1-2H3 |

InChIキー |

YKLUTSMDQRJSLB-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNC1=CC(=CN=C1)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)